molecular formula C13H22FNO3 B597379 Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate CAS No. 1268519-78-3

Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B597379
CAS No.: 1268519-78-3
M. Wt: 259.321
InChI Key: MTEDBHASQVIZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22FNO3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a fluoro-substituted oxopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with a fluoro-substituted oxopropyl reagent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted oxopropyl group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-hydroxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate is unique due to the presence of the fluoro-substituted oxopropyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications where fluorine’s unique characteristics, such as increased metabolic stability and enhanced binding affinity, are desirable .

Properties

IUPAC Name

tert-butyl 4-(2-fluoro-3-oxopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(14)9-16/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEDBHASQVIZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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